

# GSK864 in the Landscape of Pan-IDH1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | GSK864  |           |  |  |
| Cat. No.:            | B607869 | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **GSK864** with other prominent pan-inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to facilitate informed decisions in research and development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy. **GSK864** is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1 mutations. This guide compares its efficacy with other notable pan-IDH1 inhibitors, namely lvosidenib (AG-120) and BAY-1436032, based on available preclinical data.

#### **Biochemical Potency: A Head-to-Head Comparison**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of **GSK864**, Ivosidenib, and BAY-1436032 against the most common IDH1-R132H mutation. This data is extracted from a study that directly compared these inhibitors under the same experimental conditions, providing a reliable basis for comparison.



| Inhibitor           | Target     | IC50 (nM) |
|---------------------|------------|-----------|
| GSK864              | IDH1-R132H | 15.2[1]   |
| Ivosidenib (AG-120) | IDH1-R132H | 12[2]     |
| BAY-1436032         | IDH1-R132H | 15[3][4]  |

Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors".

**GSK864** also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50 values of 8.8 nM for R132C and 16.6 nM for R132G[1].

### Cellular Activity: Inhibition of 2-HG Production

The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production of the oncometabolite 2-HG. The following table presents the half-maximal effective concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.

| Inhibitor           | Cell Line | IDH1 Mutation | Cellular IC50/EC50<br>(nM) |
|---------------------|-----------|---------------|----------------------------|
| GSK864              | HT1080    | R132C         | 320 (EC50)[1]              |
| Ivosidenib (AG-120) | HT1080    | R132C         | 7.5 (IC50)                 |
| BAY-1436032         | HT1080    | R132C         | 135 (IC50)                 |

Data compiled from multiple sources, which may account for variations in experimental conditions.

## In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.

**GSK864**: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal administration of **GSK864** led to a reduction in leukemic blasts[1]. A study in CD-1 mice



demonstrated that significant concentrations of **GSK864** were maintained in peripheral blood for up to 24 hours following a dose of 213 mg/kg[1].

BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].

Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of Ivosidenib led to a significant reduction in tumor 2-HG levels.

#### Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK864 in the Landscape of Pan-IDH1 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#efficacy-of-gsk864-compared-to-other-pan-idh1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com